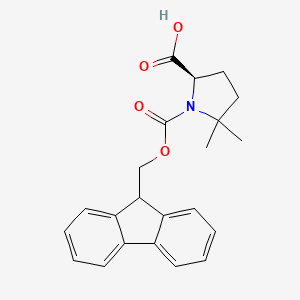

(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Description

(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected proline derivative characterized by dimethyl substitution at the 5,5 positions of the pyrrolidine ring. Its molecular formula is C₂₂H₂₃NO₄, with a molecular weight of 365.42 g/mol . This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), to introduce conformational constraints and enhance peptide stability by leveraging the steric and electronic effects of the dimethyl groups. The R configuration at the chiral center distinguishes it from its S-enantiomer, which has distinct physicochemical and biological properties .

Properties

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFFLWRZPGHUGE-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Route and Conditions

The synthesis reported by Bartuschat et al. (2019) provides a comprehensive and stereoselective method for preparing (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid and its analogues. The main steps are summarized below:

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Selective monohydrolysis of diester pyrrolidine (8a) to monoacid (9a) | NaOH (1.5 eq), MeOH/H2O, 45 °C, 4.5 h | 79-84% | Shortened reaction time compared to literature (3 days) |

| 2 | Amide formation from acid 9a and dimethylamine to give amide 10a | DCC, HOBt, dimethylamine | 73-85% | DCC byproduct removed by crystallization |

| 3 | Cleavage of (S)-α-methylbenzyl protecting group and benzylation to form 11a | Pd/C hydrogenation (1 bar H2), then benzyl bromide, K2CO3, MeCN | 83-91% | No purification needed between steps |

| 4 | Selective reduction of amide 11a to amine 12a | Borane-dimethyl sulfide, THF, 50 °C, 6 h | 49-60% | Strictly anhydrous conditions required |

| 5 | Deprotection and Fmoc attachment | 1) Pd/C hydrogenation with TFA, 2) NaOH hydrolysis (MeOH/H2O), 3) Fmoc-Cl, NaHCO3 in THF/H2O | 39-47% | Final product is this compound |

The overall synthesis involves 8 steps with only two chromatographic purifications required, making it efficient for scale-up.

Key Research Findings and Optimization Notes

- Selective Hydrolysis: The monohydrolysis step was optimized to proceed faster (4.5 hours at 45 °C) compared to previous reports requiring days at room temperature, improving throughput without compromising yield.

- Amide Formation: Use of DCC and HOBt facilitates easy removal of byproducts, enhancing purification efficiency.

- Protecting Group Strategy: The original (S)-α-methylbenzyl protecting group was replaced by benzyl after hydrogenation due to side reactions encountered during amide reduction attempts.

- Reduction Step: Borane-dimethyl sulfide is effective for amide reduction but requires strictly anhydrous conditions to avoid side reactions and maximize yield.

- Final Fmoc Protection: Conducted under slightly alkaline conditions with sodium bicarbonate to ensure efficient coupling without racemization.

Summary Table of Yields and Purity

| Intermediate | Yield (%) | Purification Method | Comments |

|---|---|---|---|

| 9a (Monoacid) | 79-84% | Column chromatography or extraction | Faster hydrolysis conditions |

| 10a (Amide) | 73-85% | Crystallization to remove urea | Efficient purification |

| 11a (Benzylated amide) | 83-91% | No purification between steps | High yield |

| 12a (Reduced amine) | 49-60% | Column chromatography | Sensitive to moisture |

| Final Fmoc-protected acid | 39-47% | Chromatography | High purity for peptide synthesis |

Applications and Importance of the Preparation Method

The described synthesis provides an enantiomerically pure, conformationally constrained proline derivative that is valuable for:

- Peptide synthesis with enhanced control over cis/trans amide bond conformations.

- Drug development where conformationally restricted amino acids improve biological activity.

- Biotechnology and research laboratories requiring precise building blocks for peptide modification.

This preparation method is recognized for its balance of stereoselectivity, yield, and practical purification steps, making it a standard approach in advanced organic synthesis of proline derivatives.

Chemical Reactions Analysis

Types of Reactions: ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

Common Reagents and Conditions:

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

Coupling: HBTU or DIC in the presence of a base such as DIPEA (N,N-diisopropylethylamine) is used for peptide coupling.

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields 5,5-dimethyl-pyrrolidine-2-carboxylic acid.

Peptides: Coupling reactions result in the formation of peptides with ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid as a residue.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group:

(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid serves as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino functionality during the synthesis process, allowing for selective modifications of amino acids without affecting others. This capability is crucial for constructing complex peptides that are often used in therapeutic applications .

Solid-Phase Peptide Synthesis:

In solid-phase peptide synthesis (SPPS), this compound is utilized for its ease of removal under mild conditions, making it a preferred choice among researchers. The Fmoc group can be deprotected using piperidine in dimethylformamide (DMF), facilitating the formation of peptide bonds and the assembly of peptide chains.

Drug Development

Therapeutic Applications:

this compound is instrumental in the development of peptide-based drugs. Its unique structure enhances the bioavailability and efficacy of therapeutic agents by allowing for the design of novel compounds that can target specific biological pathways .

Case Studies:

Research has demonstrated that peptides synthesized using this compound can exhibit improved pharmacokinetic properties, leading to better therapeutic outcomes in conditions such as cancer and metabolic disorders. For instance, studies have shown that certain peptides derived from this compound can effectively inhibit specific enzymes involved in disease progression .

Biotechnology

Bioconjugation:

In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems and enhancing the effectiveness of biopharmaceutical products .

Research Laboratories:

The compound is commonly found in both academic and industrial laboratories, contributing to advancements in organic chemistry and the exploration of new chemical reactions and methodologies. Its versatility allows researchers to customize synthesis projects tailored to specific research needs .

Material Science

Peptide-Based Materials:

this compound is also utilized in creating peptide-based materials for applications in nanotechnology and biomaterials. These materials are essential for developing advanced coatings and biomedical devices that require specific mechanical or chemical properties .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Acts as a protecting group; essential for solid-phase peptide synthesis; facilitates selective reactions. |

| Drug Development | Used in developing peptide-based drugs; enhances bioavailability and efficacy of therapeutic agents. |

| Biotechnology | Aids in bioconjugation processes; supports targeted drug delivery systems and biopharmaceuticals. |

| Material Science | Contributes to the creation of peptide-based materials for nanotechnology and biomedical devices. |

Mechanism of Action

The mechanism of action of ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the compound into peptide chains. The specific molecular targets and pathways depend on the peptides and proteins synthesized using this compound.

Comparison with Similar Compounds

Fmoc-(2S,5R)-5-phenyl-pyrrolidine-2-carboxylic acid

This derivative (CAS 215190-21-9) features a phenyl substituent at the 5-position, increasing its molecular weight to 413.47 g/mol compared to the dimethyl-substituted analog. The phenyl group enhances hydrophobicity and π-π stacking interactions in peptide assemblies .

Fmoc-3,3-dimethyl-pyrrolidine-2-carboxylic acid

With dimethyl groups at the 3,3 positions (CAS 1310680-20-6), this compound alters the ring puckering dynamics, affecting peptide backbone flexibility differently than the 5,5-dimethyl substitution .

Key Research Findings

- Conformational Control : The 5,5-dimethyl substitution in (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid restricts the pyrrolidine ring to a Cʏ-endO conformation, stabilizing β-turn structures in peptides .

- Aggregation Prevention : The bulky Fmoc group and dimethyl substituents reduce peptide aggregation during synthesis, improving solubility and yield .

- Chiral Resolution : The R -isomer is less prevalent in commercial catalogs than the S -form, reflecting its niche applications in asymmetric catalysis and enantioselective synthesis .

Biological Activity

(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a compound widely recognized for its significant role in peptide synthesis and drug development. This article delves into its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound serves as a protecting group in peptide synthesis, allowing for selective modifications of amino acids without affecting others. Its structure enhances the efficacy of therapeutic agents and facilitates the creation of biologically active molecules essential for various biopharmaceutical products .

The biological activity of this compound primarily revolves around its role in:

- Peptide Synthesis : It enables the protection of amino acids during synthesis, which is crucial for producing complex peptides used in drug development.

- Drug Development : The compound aids in designing novel compounds that can lead to new therapeutic agents, enhancing treatment efficacy .

- Biotechnology Applications : It plays a vital role in facilitating the creation of biologically active molecules necessary for various biopharmaceutical products .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting a similar structure have shown promising results against A549 human lung adenocarcinoma cells. The following table summarizes key findings from recent research:

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| 18 | 22 | A549 | Moderate activity |

| 21 | 15 | A549 | Strong activity against multidrug-resistant strains |

| 15 | 18 | HSAEC1-KT | Notable cytotoxicity towards non-cancerous cells |

| 20 | 10 | A549 | Highest anticancer activity among tested derivatives |

These findings suggest that structural modifications can significantly influence the biological activity of pyrrolidine derivatives, making them attractive scaffolds for further development .

Antimicrobial Activity

In addition to anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity. The following pathogens were targeted in recent studies:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Carbapenem-resistant Enterobacteriaceae

- Polymyxin-resistant Acinetobacter baumannii

The compounds demonstrated varying degrees of effectiveness against these multidrug-resistant pathogens, indicating their potential as therapeutic agents in combating resistant infections .

Case Studies

- Study on Anticancer Activity : A study conducted on various pyrrolidine derivatives revealed that compound 21 exhibited selective cytotoxicity against A549 cells while maintaining lower toxicity towards non-cancerous cells. The study utilized an MTT assay to evaluate cell viability post-treatment with a fixed concentration of compounds .

- Antimicrobial Screening : Another research effort focused on testing several pyrrolidine derivatives against clinically significant pathogens. Results indicated that certain compounds displayed potent antimicrobial activity against resistant strains, suggesting their potential utility in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, and how can intermediates be validated?

- Methodological Answer : The compound is typically synthesized via alkylation and esterification steps. For example, cesium carbonate and iodomethane are used to methylate the pyrrolidine nitrogen, followed by acid hydrolysis to remove protecting groups (e.g., tert-butyl esters) . Intermediates should be validated using NMR (¹H/¹³C) to confirm stereochemistry and LC-MS to assess purity. Solvent selection (e.g., dimethylformamide for solubility) and inert atmosphere (nitrogen) are critical to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemical integrity?

- Methodological Answer : Use a combination of:

- HPLC : To quantify purity and detect diastereomers (C18 column, acetonitrile/water gradient).

- NMR : ¹H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons; δ 4.2–4.4 ppm for CH₂ groups) and ¹³C NMR to confirm the dimethyl-pyrrolidine backbone .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₂₂H₂₃NO₄, 365.42 g/mol) .

Q. How should this compound be stored to ensure stability during long-term research use?

- Methodological Answer : Store refrigerated (2–8°C) in airtight, light-resistant containers under nitrogen to prevent oxidation. Avoid moisture (hygroscopicity can lead to hydrolysis) and incompatible materials (e.g., strong acids/bases). Periodic TLC or HPLC checks are recommended to monitor degradation .

Advanced Research Questions

Q. How does pH influence the self-assembly and optical properties of Fmoc-modified derivatives like this compound?

- Methodological Answer : At acidic pH (e.g., pH 2.0), the Fmoc group forms crystalline structures with distinct UV-Vis absorption (260–300 nm) and fluorescence (324 nm). At alkaline pH (e.g., pH 10.0), hydrolysis disrupts assembly, leading to vesicle formation and redshifted fluorescence (467 nm). Monitor via fluorescence spectroscopy and TEM imaging .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR and LC-MS results) during characterization?

- Methodological Answer :

- Reproducibility : Repeat experiments under controlled conditions (temperature, solvent purity).

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign peaks unambiguously.

- Isotopic Labeling : For MS, employ deuterated solvents or ¹³C-labeled analogs to distinguish overlapping signals .

Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) while minimizing side reactions?

- Methodological Answer :

- Deprotection : Use 20% piperidine in DMF to remove Fmoc groups (monitor by UV at 301 nm for Fmoc-piperidine adducts).

- Coupling : Activate the carboxylic acid with HBTU/DIPEA in DMF.

- Steric Considerations : The 5,5-dimethyl group may hinder coupling; extend reaction times (2–4 hrs) or use microwave-assisted synthesis .

Q. What are the implications of the dimethyl-pyrrolidine ring’s conformational rigidity in designing peptide-based biomaterials?

- Methodological Answer : The dimethyl substituents enforce a rigid chair conformation, reducing backbone flexibility. This enhances proteolytic stability but may limit binding affinity. Computational modeling (e.g., MD simulations) can predict conformational effects on peptide secondary structures like β-turns or helices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.